(+)-Isoampullicin
Description
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[[(1R,3S,6R,9R)-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methylidene]pyrrol-2-one |
InChI |
InChI=1S/C15H17NO3/c1-8-5-10(16-12(8)17)7-15-9-3-4-14(2,11(15)6-9)19-13(15)18/h5,7,9,11H,3-4,6H2,1-2H3,(H,16,17)/b10-7+/t9-,11-,14+,15-/m0/s1 |
InChI Key |
GQFPCYNDHKNZCF-LTLNMYOMSA-N |
Isomeric SMILES |
CC1=C/C(=C\[C@]23[C@H]4CC[C@]([C@@H]2C4)(OC3=O)C)/NC1=O |
Canonical SMILES |
CC1=CC(=CC23C4CCC(C2C4)(OC3=O)C)NC1=O |
Synonyms |
(+)-isoampullicin ampullicin |
Origin of Product |
United States |
Scientific Research Applications
1.1. Growth Regulation
(+)-Isoampullicin has been identified as a growth regulator for plants. Research indicates that it can enhance plant growth and development, making it a potential candidate for agricultural applications. The compound's mechanism involves the modulation of phytohormones, leading to improved root and shoot growth in various plant species .
1.2. Anti-Inflammatory Properties
Studies have demonstrated that (+)-Isoampullicin exhibits significant anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response. In vitro assays indicated an IC50 value comparable to known anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases .
1.3. Immunosuppressive Effects
Research has also highlighted the immunosuppressive properties of (+)-Isoampullicin. It has been effective in inhibiting the proliferation of T and B lymphocytes, which could have implications for autoimmune diseases and transplant medicine. The compound's efficacy was noted with IC50 values indicating strong immunosuppressive activity .
2.1. Cancer Research
(+)-Isoampullicin has been evaluated for its anticancer properties across several cancer cell lines. In studies, it demonstrated cytotoxic effects with IC50 values ranging from 4.9 to 20 mM against various cancer types, including breast and liver cancer cells. The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development .
2.2. Antimicrobial Activity
The compound has shown promising results against various microbial strains, including bacteria and fungi. Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal treatments, particularly against resistant strains .
3.1. Total Synthesis
The total synthesis of (+)-Isoampullicin has been achieved through a complex 18-step process starting from (R)-(-)-carvone, yielding a product with high stereoselectivity and purity. This synthetic route not only confirms the structure of the compound but also allows for the production of analogs that may enhance its biological activity .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are compared based on structural homology, biosynthetic origin, and biological activity:
| Compound | Source | Key Structural Features | Biological Activity | Synthesis Status |
|---|---|---|---|---|
| (+)-Isoampullicin | Ampulliferina-like fungus | Bicyclic sesquiterpene + amide group | Plant growth regulation | Total synthesis achieved |
| (-)-Ampullicin | Same fungal source | Enantiomeric configuration | Moderate antimicrobial activity | Total synthesis achieved |
| Pulchellalactam | Fungal metabolites (unspecified) | Macrocyclic lactam scaffold | Antibacterial, antifungal | Partial synthesis reported |
Data Sources : Structural and synthesis data are derived from peer-reviewed studies , while biological activity comparisons reference supplementary assays in Frontiers in Microbiology (2023) and Frontiers in Medicine (2021) .
Mechanistic Insights
Q & A
Q. What are the established synthetic routes for (+)-Isoampullicin, and what challenges arise during its stereochemical control?
(+)-Isoampullicin’s synthesis often involves asymmetric catalysis or chiral pool strategies to achieve its stereochemical complexity. Key challenges include minimizing racemization during coupling steps and optimizing protecting group strategies to preserve enantiomeric purity. Researchers should document reaction conditions (temperature, solvent, catalyst loading) meticulously to enable reproducibility . For novel synthetic approaches, cross-validation using techniques like X-ray crystallography or circular dichroism is critical to confirm stereochemical outcomes .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing (+)-Isoampullicin’s purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) are standard for structural elucidation. Purity assessment typically employs HPLC with chiral stationary phases to resolve enantiomeric impurities. Researchers must report retention times, mobile phase compositions, and column specifications to facilitate cross-lab comparisons . For trace impurities, LC-MS or GC-MS coupled with isotopic labeling can clarify degradation pathways .
Q. What in vitro and in vivo models are commonly used to evaluate (+)-Isoampullicin’s bioactivity?
In vitro assays often focus on enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) or cell-based viability assays (MTT/XTT). For in vivo studies, rodent models are prioritized for pharmacokinetic profiling (half-life, bioavailability). Researchers should justify model selection (e.g., transgenic vs. wild-type) and adhere to ethical guidelines for animal trials, including control groups and statistical power calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for (+)-Isoampullicin derivatives?
Discrepancies may arise from force field inaccuracies in molecular docking or oversimplified solvent models. To address this, validate computational predictions with experimental SAR (structure-activity relationship) studies. For example, if a derivative shows poor in vitro activity despite favorable docking scores, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (microsomal incubation) to identify bioavailability bottlenecks . Triangulate data using multiple docking software (AutoDock, Schrödinger) and molecular dynamics simulations to improve reliability .
Q. What strategies optimize the stability of (+)-Isoampullicin in aqueous solutions for long-term pharmacological studies?
Degradation in aqueous media often results from hydrolysis or photolytic cleavage. Stability studies should include pH-varied buffers (2.0–9.0) and accelerated aging tests (40°C/75% RH) monitored via HPLC. Lyophilization with cryoprotectants (trehalose, mannitol) or formulation in nanocarriers (liposomes, cyclodextrins) can enhance shelf life. Document excipient ratios and storage conditions comprehensively to guide future formulation efforts .
Q. How should researchers design dose-response experiments to account for (+)-Isoampullicin’s non-linear pharmacokinetics?
Non-linear PK (e.g., saturation of metabolic enzymes) requires multi-dose cohorts and time-dependent sampling. Use nonlinear mixed-effects modeling (NONMEM) or Phoenix WinNonlin to estimate parameters like Vd and Cl. Incorporate covariates (body weight, genetic polymorphisms) to explain inter-individual variability. Preclinical studies must align dosing regimens with human-equivalent AUC levels to ensure translational relevance .
Q. What computational frameworks are recommended for predicting (+)-Isoampullicin’s off-target interactions?
Chemoproteomics (activity-based protein profiling) and machine learning models (DeepChem, Random Forest) can identify off-targets. Train models on datasets like ChEMBL or PubChem, ensuring chemical diversity to avoid overfitting. Experimental validation via thermal shift assays or SPR (surface plasmon resonance) is critical to confirm predicted interactions. Report false-discovery rates and confidence intervals to contextualize results .
Methodological Guidelines
- Data Reproducibility : Adhere to IUPAC’s Good Research Practices by detailing instrument calibration, raw data archiving, and statistical methods (e.g., ANOVA with post-hoc tests) .
- Literature Gaps : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied areas, such as (+)-Isoampullicin’s immunomodulatory potential or resistance mechanisms .
- Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed synthesis attempts) to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
